
N-cyclopropylpyrrolidine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-cyclopropylpyrrolidine-1-sulfonamide” is a chemical compound with the CAS Number: 1339745-54-8 . It has a molecular weight of 190.27 . The IUPAC name for this compound is N-cyclopropyl-1-pyrrolidinesulfonamide .
Molecular Structure Analysis
The InChI code for N-cyclopropylpyrrolidine-1-sulfonamide is 1S/C7H14N2O2S/c10-12(11,8-7-3-4-7)9-5-1-2-6-9/h7-8H,1-6H2 . This indicates that the molecule contains a cyclopropyl group attached to a pyrrolidine ring, which is further connected to a sulfonamide group .Applications De Recherche Scientifique
Antibacterial Activity
N-cyclopropylpyrrolidine-1-sulfonamide: is part of the sulfonamide group of drugs, which are known for their antibacterial properties. These compounds inhibit the bacterial enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria, thereby preventing their growth and multiplication .
Treatment of Metabolic Disorders
Sulfonamides have been found to be effective in treating metabolic disorders such as hypoglycemia and thyroiditis. Their role in these conditions is attributed to their ability to modulate enzymatic activity, influencing metabolic pathways .
Anti-inflammatory Applications
Due to their pharmacological activity, sulfonamides like N-cyclopropylpyrrolidine-1-sulfonamide can be used to treat inflammation. They work by reducing the production of prostaglandins and leukotrienes, which are mediators of inflammation .
Ophthalmic Uses
In the field of ophthalmology, sulfonamides are utilized to manage conditions such as glaucoma. They reduce intraocular pressure by inhibiting carbonic anhydrase, which decreases the production of aqueous humor in the eye .
Diuretic Effects
Sulfonamides can act as diuretics, aiding in the removal of excess fluid from the body. This is particularly useful in conditions like congestive heart failure, where fluid accumulation is a significant problem .
Anticonvulsant Properties
The pyrrolidine ring, a component of N-cyclopropylpyrrolidine-1-sulfonamide, is a common feature in many anticonvulsant drugs. It contributes to the stereochemistry of the molecule and enhances its pharmacological profile, making it effective in the treatment of epilepsy and other seizure disorders .
Mécanisme D'action
Propriétés
IUPAC Name |
N-cyclopropylpyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S/c10-12(11,8-7-3-4-7)9-5-1-2-6-9/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEVTQOSLIUPTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropylpyrrolidine-1-sulfonamide | |
CAS RN |
1339745-54-8 |
Source


|
| Record name | N-cyclopropylpyrrolidine-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

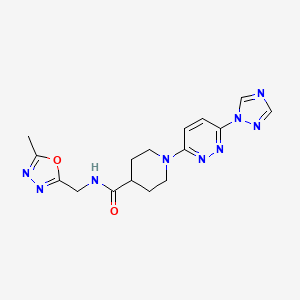

![N-(2-chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2877670.png)
![N-(cyanomethyl)-2-({2-[(2,4-difluorophenyl)amino]phenyl}amino)acetamide](/img/structure/B2877672.png)
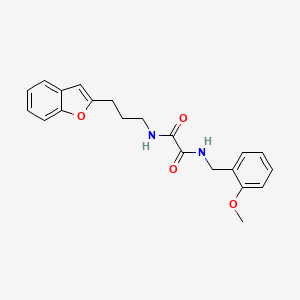

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2877678.png)

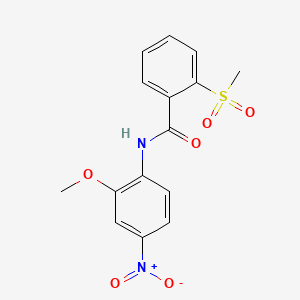
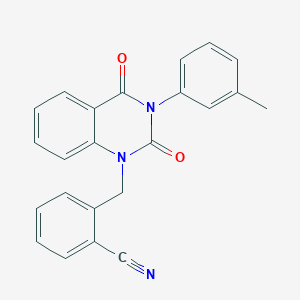
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2877685.png)
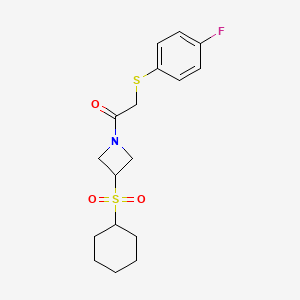
![2-chloro-N-(2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propyl)pyridine-3-carboxamide](/img/structure/B2877688.png)
